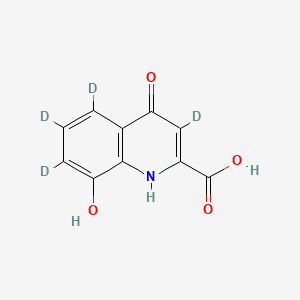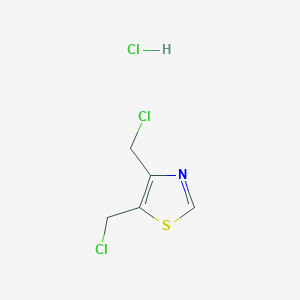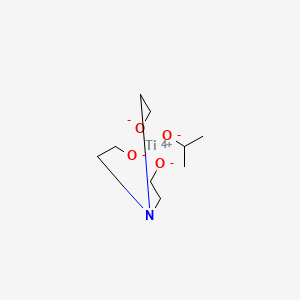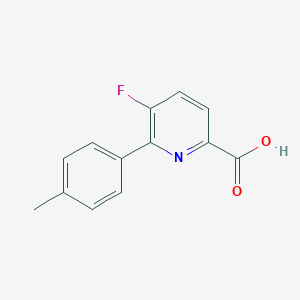
5-Fluoro-6-(p-tolyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-(p-tolyl)picolinic acid is a fluorinated aromatic compound that features a picolinic acid core with a fluorine atom at the 5-position and a p-tolyl group at the 6-position
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 5-fluoropicolinic acid with p-tolylboronic acid using a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is conducted in a suitable solvent like toluene or water.
Direct Fluorination: Another approach is the direct fluorination of 6-(p-tolyl)picolinic acid using a fluorinating agent like Selectfluor or xenon difluoride.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, aqueous conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium azide, potassium iodide, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivatives.
Reduction: The compound can be reduced to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-6-(p-tolyl)picolinic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays. Medicine: It is being investigated for its therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 5-Fluoro-6-(p-tolyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
5-Fluoropicolinic acid
6-(p-Tolyl)picolinic acid
5-Fluoro-2-(p-tolyl)pyridine
Uniqueness: 5-Fluoro-6-(p-tolyl)picolinic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
5-fluoro-6-(4-methylphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-4-9(5-3-8)12-10(14)6-7-11(15-12)13(16)17/h2-7H,1H3,(H,16,17) |
InChI Key |
KYUHJDLJXKGKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=N2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


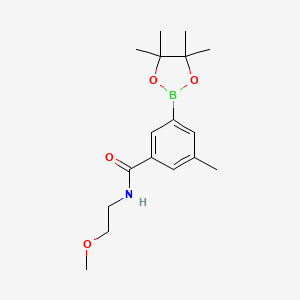

![2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride](/img/structure/B15340165.png)
![5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15340175.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
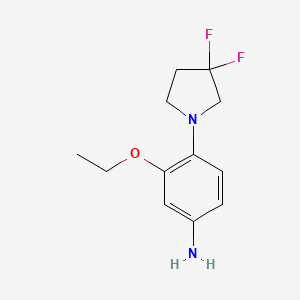
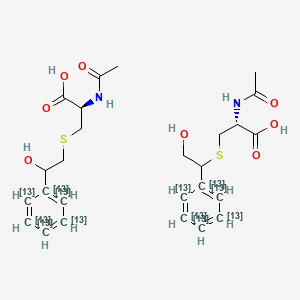
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)

